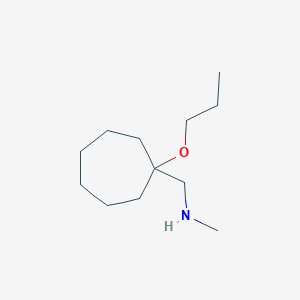

N-methyl-1-(1-propoxycycloheptyl)methanamine

Beschreibung

N-methyl-1-(1-propoxycycloheptyl)methanamine is a secondary amine with a complex structure that includes a cycloheptyl ring substituted with a propoxy group and a methylated amine group

Eigenschaften

Molekularformel |

C12H25NO |

|---|---|

Molekulargewicht |

199.33 g/mol |

IUPAC-Name |

N-methyl-1-(1-propoxycycloheptyl)methanamine |

InChI |

InChI=1S/C12H25NO/c1-3-10-14-12(11-13-2)8-6-4-5-7-9-12/h13H,3-11H2,1-2H3 |

InChI-Schlüssel |

AIKJNVVDJGOQJP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOC1(CCCCCC1)CNC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(1-propoxycycloheptyl)methanamine typically involves the alkylation of a cycloheptyl amine derivative. One common method is to start with cycloheptanone, which undergoes a reductive amination with methylamine to form N-methylcycloheptylamine. This intermediate is then reacted with propyl bromide under basic conditions to introduce the propoxy group, yielding the final product.

Industrial Production Methods

Industrial production of N-methyl-1-(1-propoxycycloheptyl)methanamine may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-1-(1-propoxycycloheptyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or amides.

Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenated compounds like alkyl halides (e.g., propyl bromide) are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-1-(1-propoxycycloheptyl)amide, while substitution reactions can produce various alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

N-methyl-1-(1-propoxycycloheptyl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex amine derivatives.

Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

Medicine: Research into its potential therapeutic effects, such as its role as a precursor in drug synthesis, is ongoing.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-methyl-1-(1-propoxycycloheptyl)methanamine involves its interaction with biological targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with active sites, influencing biochemical pathways. Its molecular structure allows it to fit into specific binding pockets, modulating the activity of target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-methyl-1-(1-propoxycyclohexyl)methanamine

- N-methyl-1-(1-propoxycyclopentyl)methanamine

- N-methyl-1-(1-propoxycyclooctyl)methanamine

Uniqueness

N-methyl-1-(1-propoxycycloheptyl)methanamine is unique due to its specific cycloheptyl ring structure, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications in research and industry.

Biologische Aktivität

N-methyl-1-(1-propoxycycloheptyl)methanamine is a compound of interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of N-methyl-1-(1-propoxycycloheptyl)methanamine involves several steps, typically starting from readily available precursors. The characterization of the compound is usually performed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, mass spectrometry, and IR (Infrared) spectroscopy to confirm its structure and purity.

N-methyl-1-(1-propoxycycloheptyl)methanamine is believed to interact with various neurotransmitter systems, particularly those involving serotonin, norepinephrine, and dopamine. Its structural similarities to known psychoactive compounds suggest it may act as a reuptake inhibitor for these neurotransmitters.

Key Findings:

- Reuptake Inhibition: The compound has shown potential as a triple reuptake inhibitor in preclinical models, which could be beneficial in treating mood disorders such as major depressive disorder .

- Cholinesterase Inhibition: Studies indicate that derivatives of similar compounds exhibit significant inhibition of acetylcholinesterase and butyrylcholinesterase, which are crucial in the management of Alzheimer's disease .

Cytotoxicity and Antiviral Activity

Research on related compounds has demonstrated varying cytotoxic effects against cancer cell lines. For instance, derivatives have been tested against hepatocarcinoma (Huh7), adenocarcinoma (HCT-8), and acute myeloid leukemia (THP-1) cells. The results showed that certain derivatives had CC50 values indicating moderate cytotoxicity .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | CC50 (µM) |

|---|---|---|

| N-Methyl Derivative A | Huh7 | 233 |

| N-Methyl Derivative B | THP-1 | 148 |

| Non-N-Methylated Control | Huh7 | >500 |

Additionally, antiviral properties have been explored against various viruses, including human coronaviruses and flaviviruses. While some derivatives exhibited EC50 values below 100 µM, indicating potential antiviral activity, the impact of N-methylation on these activities remains inconsistent .

Case Studies

Several case studies have highlighted the potential therapeutic applications of N-methyl-1-(1-propoxycycloheptyl)methanamine:

- Case Study 1: A study investigated the efficacy of a related compound in a mouse model for depression. The compound demonstrated significant behavioral improvements in the tail suspension test compared to controls, suggesting its potential as an antidepressant .

- Case Study 2: Another study focused on the cholinesterase inhibitory activity of similar compounds. Results indicated that N-methylation could enhance inhibitory effects, which may be beneficial in developing treatments for Alzheimer’s disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.